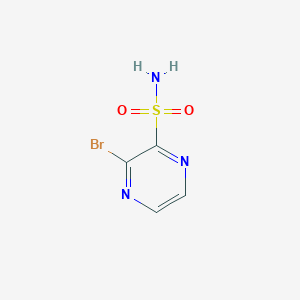

3-Bromopyrazine-2-sulfonamide

Description

BenchChem offers high-quality 3-Bromopyrazine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyrazine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyrazine-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNUWYKVJYQXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyrazine-2-sulfonamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromopyrazine-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and historical development of this exact molecule are not extensively documented in public literature, this guide extrapolates from the well-established chemistry and pharmacology of the broader classes of pyrazine and sulfonamide compounds. We will explore a plausible synthetic pathway, predicted physicochemical properties, and potential biological activities, offering a scientifically grounded framework for researchers and drug development professionals interested in this and related molecular scaffolds.

Introduction: The Pyrazine Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of a pyrazine ring and a sulfonamide group within a single molecular entity creates a scaffold with significant potential in drug discovery. Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are key components in numerous biologically active molecules and natural products. Their ability to act as hydrogen bond acceptors and their role in various receptor-ligand interactions make them a valuable component in the design of novel therapeutics. The antitubercular agent pyrazinamide is a prominent example of the therapeutic importance of the pyrazine core.[1][2]

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, best known for its foundational role in the development of antibacterial "sulfa" drugs.[3][4] Beyond their antimicrobial properties, sulfonamides exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[5][6] The combination of these two pharmacophores in 3-Bromopyrazine-2-sulfonamide suggests a molecule with a rich potential for biological activity, warranting further investigation.

Proposed Synthesis of 3-Bromopyrazine-2-sulfonamide: A Logical Pathway

While specific literature detailing the synthesis of 3-Bromopyrazine-2-sulfonamide is scarce, a logical and efficient synthetic route can be proposed based on established methodologies for the synthesis of related halogenated pyrazines and sulfonamides. The following multi-step synthesis is a viable approach for laboratory-scale preparation.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2-Bromopyrazine from Pyrazine

This initial step involves the direct bromination of the pyrazine ring.

-

Materials: Pyrazine, Bromine (Br₂), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

In a reaction vessel equipped with a dropping funnel and a reflux condenser, dissolve pyrazine in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add bromine dropwise to the cooled solution with constant stirring.

-

After the addition is complete, gradually heat the reaction mixture to 130-140°C and maintain for 7-8 hours.[7]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as 6N sodium hydroxide, until the pH reaches approximately 8.[7]

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 2-bromopyrazine.[8]

-

Step 2: Sulfonation of 2-Bromopyrazine to 2-Bromopyrazine-3-sulfonyl chloride

This step introduces the sulfonyl chloride group, a key intermediate for the formation of the sulfonamide.

-

Materials: 2-Bromopyrazine, Chlorosulfonic acid (ClSO₃H).

-

Procedure:

-

In a clean, dry reaction flask, carefully add 2-bromopyrazine.

-

Cool the flask in an ice-salt bath.

-

Slowly add chlorosulfonic acid dropwise to the 2-bromopyrazine with vigorous stirring, maintaining a low temperature.

-

After the addition, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

The solid sulfonyl chloride precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

-

Step 3: Amination of 2-Bromopyrazine-3-sulfonyl chloride to 3-Bromopyrazine-2-sulfonamide

The final step involves the reaction of the sulfonyl chloride with ammonia to form the desired sulfonamide.

-

Materials: 2-Bromopyrazine-3-sulfonyl chloride, Ammonium hydroxide (NH₄OH).

-

Procedure:

-

Dissolve the 2-bromopyrazine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane).

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Bromopyrazine-2-sulfonamide.

-

Caption: Proposed synthetic pathway for 3-Bromopyrazine-2-sulfonamide.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 3-Bromopyrazine-2-sulfonamide can be predicted using computational tools, providing valuable insights for its handling and further development.

Table 1: Predicted Physicochemical Properties of 3-Bromopyrazine-2-sulfonamide

| Property | Predicted Value | Reference |

| Molecular Formula | C₄H₄BrN₃O₂S | [9] |

| Molecular Weight | 238.06 g/mol | [9] |

| XLogP3 | -0.3 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 5 | [9] |

| Rotatable Bond Count | 1 | [9] |

Data sourced from PubChem CID 155858741.

Experimental characterization is crucial to confirm the structure and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will be instrumental in confirming the arrangement of protons and carbons in the molecule. The characteristic chemical shifts and coupling constants of the pyrazine ring protons and the sulfonamide NH₂ protons will provide definitive structural evidence.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching (around 1350 and 1160 cm⁻¹), and the C-Br stretching.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

Potential Biological Activities and Therapeutic Applications

Based on the known pharmacology of its constituent moieties, 3-Bromopyrazine-2-sulfonamide is a candidate for investigation across several therapeutic areas.

Antimicrobial Activity

The sulfonamide group is a well-established pharmacophore for antibacterial agents.[11][12] These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] The pyrazine ring itself is present in antimicrobial compounds.[13] Therefore, 3-Bromopyrazine-2-sulfonamide is a strong candidate for screening against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains. Furthermore, some sulfonamides and pyrazine derivatives have shown antifungal activity.[14]

Caption: Postulated antibacterial mechanism of action for sulfonamides.

Anticancer Activity

Numerous sulfonamide derivatives have been investigated as anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and anti-angiogenesis.[5] Similarly, pyrazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The combination of these two functionalities in 3-Bromopyrazine-2-sulfonamide makes it a molecule of interest for anticancer drug discovery programs.

Other Potential Applications

The versatility of the sulfonamide and pyrazine scaffolds suggests that 3-Bromopyrazine-2-sulfonamide could be explored for other therapeutic indications, such as anti-inflammatory and antiviral activities.[3][13]

Conclusion and Future Perspectives

While the discovery and history of 3-Bromopyrazine-2-sulfonamide are not well-documented, its molecular architecture, combining the proven pharmacophores of pyrazine and sulfonamide, presents a compelling case for its synthesis and biological evaluation. This guide has outlined a plausible synthetic route, predicted its key physicochemical properties, and highlighted its potential therapeutic applications based on established scientific principles.

Future research should focus on the successful synthesis and purification of 3-Bromopyrazine-2-sulfonamide, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in vitro screening against a diverse range of biological targets, including bacterial and cancer cell lines, will be crucial to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, could further optimize its biological activity and lead to the development of novel drug candidates. The exploration of this and related pyrazine sulfonamides holds promise for the discovery of new medicines to address unmet medical needs.

References

- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.

- US5470973A - Synthesis of sulfonamide intermediates - Google Patents.

-

Synthetic method of 3-bromopyridine - Eureka | Patsnap. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. Available at: [Link]

-

3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942 - PubChem. Available at: [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. Available at: [Link]

-

Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - MDPI. Available at: [Link]

-

Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - ResearchGate. Available at: [Link]

-

3-bromopyrazine-2-sulfonamide (C4H4BrN3O2S) - PubChemLite. Available at: [Link]

-

Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - Hilaris Publisher. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. Available at: [Link]

-

Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A - PubChem. Available at: [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. Available at: [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

-

Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC. Available at: [Link]

-

US Patent No. 8829195 - Regulations.gov. Available at: [Link]

-

George R. Ehring Inventions, Patents and Patent Applications - Justia Patents Search. Available at: [Link]

-

(PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - orientjchem.org. Available at: [Link]

-

Patents In BindingDB. Available at: [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

- 9. PubChemLite - 3-bromopyrazine-2-sulfonamide (C4H4BrN3O2S) [pubchemlite.lcsb.uni.lu]

- 10. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]

- 14. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromopyrazine-2-sulfonamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for preparing 3-bromopyrazine-2-sulfonamide and its derivatives, compounds of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazine scaffold.[1][2] The pyrazine core is a key pharmacophore in numerous clinically approved drugs.[1] This document will delve into the chemical principles, step-by-step methodologies, and critical considerations for the successful synthesis of these target molecules.

Strategic Approaches to the 3-Bromopyrazine-2-sulfonamide Scaffold

The synthesis of 3-bromopyrazine-2-sulfonamide derivatives can be approached through several strategic pathways, primarily centered around the sequential introduction of the bromo and sulfonamide functionalities onto the pyrazine ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern of the final analogs.

Two primary retrosynthetic disconnections are considered:

-

Strategy A: Bromination followed by Sulfonamide Formation: This approach involves the initial bromination of a suitable pyrazine precursor, followed by the introduction of the sulfonamide group.

-

Strategy B: Sulfonamide Formation followed by Bromination: In this alternative, the pyrazine-2-sulfonamide core is first constructed, followed by the regioselective bromination at the 3-position.

The feasibility of each strategy is highly dependent on the directing effects of the substituents on the pyrazine ring.

Synthesis of Key Precursors

A crucial starting material for many synthetic routes is 3-aminopyrazine-2-carboxylic acid. Its synthesis and subsequent conversion to key intermediates are outlined below.

Preparation of 3-Aminopyrazine-2-carboxylic Acid Derivatives

3-Aminopyrazine-2-carboxylic acid can be esterified to its methyl ester, a more versatile intermediate for subsequent reactions.[3][4]

Experimental Protocol: Esterification of 3-Aminopyrazine-2-carboxylic Acid [4]

-

Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (H₂SO₄) (approx. 0.2 mL per gram of acid).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Pour the reaction mixture into cold water and neutralize to pH 7 with sodium bicarbonate (NaHCO₃).

-

Filter the resulting precipitate, wash with cold water, and dry to afford methyl 3-aminopyrazine-2-carboxylate.

Synthetic Pathway A: Bromination Preceding Sulfonamide Formation

This strategy leverages the Sandmeyer reaction to introduce the bromo group, a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6][7]

Diagram: Synthetic Pathway A

Sources

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Sulfonamide Derivatives

Foreword: The Enduring Scaffold—A Legacy of Therapeutic Versatility

The sulfonamide functional group, a simple yet elegant arrangement of atoms, represents one of the cornerstones of modern medicinal chemistry. Since the groundbreaking discovery of Prontosil in the 1930s, the first broadly effective systemic antibacterial agent, the sulfonamide scaffold has proven to be remarkably versatile.[1] Its journey from a single antibacterial class to a privileged pharmacophore, integral to drugs treating a wide array of conditions—from microbial infections and glaucoma to cancer and diabetes—is a testament to the power of structure-activity relationship (SAR) studies.[2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core SAR principles governing sulfonamide derivatives. We will dissect the intricate relationship between chemical structure and biological activity, exploring how subtle molecular modifications can dramatically alter therapeutic efficacy, selectivity, and pharmacokinetic properties. By elucidating the causality behind experimental choices and providing robust methodological frameworks, this document serves as both a foundational reference and a practical guide for the rational design of next-generation sulfonamide-based therapeutics.

The Sulfonamide Pharmacophore: A Blueprint for Biological Activity

The classical sulfonamide pharmacophore, particularly for antibacterial agents, is rooted in its structural mimicry of para-aminobenzoic acid (PABA), a natural substrate essential for bacterial folate synthesis.[5][6] Understanding this core structure is fundamental to appreciating its SAR.

Core Structural Features

The essential components for the antibacterial activity of sulfonamides are:

-

A sulfonamide group (-SO₂NH-) directly attached to the aromatic ring.[7][8]

-

An amino group (-NH₂) in the para position relative to the sulfonamide group.[7][8] This free amino group is crucial for activity.[8]

The structural similarity between the sulfanilamide backbone and PABA is the basis for its competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][5][6]

Caption: General pharmacophore of antibacterial sulfonamides.

Mechanism of Action: The Basis of Selective Toxicity

The primary antibacterial action of sulfonamides is bacteriostatic; they inhibit the growth and multiplication of bacteria without directly killing them.[1][5] This is achieved by interfering with the folic acid synthesis pathway, which is vital for the production of nucleotides and, consequently, DNA and RNA.[5][6]

Inhibition of Dihydropteroate Synthase (DHPS)

Bacteria synthesize their own folic acid, whereas humans obtain it from their diet.[1][9] This metabolic difference is the key to the selective toxicity of sulfonamides. The DHPS enzyme in bacteria catalyzes the condensation of dihydropteridine pyrophosphate and PABA to form dihydropteroic acid, a precursor to folic acid.[5][9] Sulfonamides, due to their structural resemblance to PABA, act as competitive inhibitors of DHPS, blocking this crucial step in the pathway.[1][6][10]

Caption: Mechanism of DHPS inhibition by sulfonamides.

Decoding the Structure-Activity Relationship

The biological activity and physicochemical properties of sulfonamides can be finely tuned by modifying different parts of the molecule.

The Aromatic Ring and the N⁴-Amino Group

-

Aromatic Ring : The phenyl ring is essential for activity.[7] It must be directly attached to the sulfonamide group.[8] Replacing the benzene ring with other systems or adding substituents generally diminishes or abolishes antibacterial activity.[8]

-

N⁴-Amino Group : A free para-amino group is critical for antibacterial action.[7][8] Substitution on this nitrogen results in inactive compounds, although prodrugs like sulfasalazine are an exception.[7] Sulfasalazine is cleaved in the gut by bacterial reductases to release the active sulfapyridine and the anti-inflammatory 5-aminosalicylic acid.[7]

The Sulfonamide Moiety (-SO₂NH-)

The sulfonamide group itself is indispensable for activity and should not be replaced by analogous groups like carboxamides.[7] The sulfur atom must be directly linked to the aromatic ring.[8]

The N¹-Substituent (R Group)

The greatest variation in the sulfonamide class of drugs comes from substitutions at the N¹-amino group. These modifications have a profound impact on the drug's properties:

-

Potency : The nature of the R group significantly influences the antibacterial potency. Heterocyclic substituents, such as those found in sulfamethoxazole and sulfadiazine, have been shown to enhance activity.[2]

-

pKa Value : The acidity of the sulfonamide proton is a critical determinant of activity. The optimal pKa for antibacterial sulfonamides is in the range of 6.6 to 7.4.[7] This allows for a balance between the ionized and non-ionized forms of the drug at physiological pH, which is crucial for cell penetration.

-

Pharmacokinetics : N¹-substituents control the absorption, distribution, metabolism, and excretion (ADME) profiles of the drugs.[11] For instance, different substituents can lead to short-acting, intermediate-acting, or long-acting sulfonamides.

Beyond Antibacterial Activity: The Expanding Therapeutic Landscape

The versatility of the sulfonamide scaffold has led to its successful application in targeting other enzymes and receptors, leading to a diverse range of therapeutic agents.

Carbonic Anhydrase Inhibitors

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[12] This inhibition is the basis for their use as diuretics (e.g., acetazolamide, hydrochlorothiazide), anti-glaucoma agents, and even as anticancer drugs targeting tumor-associated CA isozymes like CA IX and CA XII.[3][12] The SAR for CA inhibition differs from that for antibacterial activity, with the unsubstituted sulfonamide group being a key zinc-binding feature.[13]

Anticancer Agents

Sulfonamide derivatives have emerged as promising anticancer agents through various mechanisms:[3][14][15][16]

-

Tyrosine Kinase Inhibition : Some sulfonamides act as tyrosine kinase inhibitors, disrupting cancer cell signaling pathways.[3]

-

Cell Cycle Arrest : Certain derivatives can perturb the cell cycle, often in the G1 phase.[15]

-

Angiogenesis Inhibition : By inhibiting matrix metalloproteinases, some sulfonamides can impede the formation of new blood vessels that supply tumors.[3]

-

HDAC Inhibition : The role of sulfonamides as histone deacetylase (HDAC) inhibitors is an emerging area in epigenetic cancer therapy.[3]

Other Therapeutic Applications

The sulfonamide moiety is also present in drugs for:

-

Diabetes : Sulfonylureas (e.g., glipizide) are a class of oral antidiabetic drugs.[1]

-

Inflammation : Celecoxib, a selective COX-2 inhibitor, contains a sulfonamide group.[1]

Experimental Protocols for SAR Elucidation

A robust SAR study relies on standardized and reproducible experimental workflows.

Synthesis of Sulfonamide Derivatives

A common synthetic route involves the reaction of a sulfonyl chloride with an appropriate amine.[1][17]

Step-by-Step Protocol: General Synthesis of N¹-Substituted Sulfonamides

-

Preparation of the Sulfonyl Chloride : React the corresponding aniline derivative (e.g., acetanilide to protect the N⁴-amino group) with chlorosulfonic acid.

-

Condensation : React the resulting sulfonyl chloride with the desired primary or secondary amine (to introduce the R group) in the presence of a base like pyridine.

-

Deprotection : If the N⁴-amino group was protected (e.g., with an acetyl group), remove the protecting group via hydrolysis to yield the final sulfonamide derivative.

-

Purification and Characterization : Purify the product using techniques like recrystallization or column chromatography. Confirm the structure using spectroscopic methods such as NMR, IR, and mass spectrometry.[18][19]

In Vitro Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.

Step-by-Step Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum : Culture the bacterial strain of interest (e.g., E. coli, S. aureus) overnight and then dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.

-

Serial Dilution : Prepare a two-fold serial dilution of the synthesized sulfonamide derivatives in a 96-well microtiter plate. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Inoculation : Add the standardized bacterial inoculum to each well.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays

To determine the inhibitory potency against a specific enzyme target (e.g., DHPS, Carbonic Anhydrase), IC₅₀ values are determined.

Step-by-Step Protocol: General Enzyme Inhibition Assay

-

Reagents : Prepare a buffer solution, the purified enzyme, the enzyme's substrate, and a range of concentrations of the sulfonamide inhibitor.

-

Assay Setup : In a microplate, combine the enzyme and the inhibitor at various concentrations. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction : Add the substrate to start the enzymatic reaction.

-

Detection : Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis : Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: A generalized workflow for a sulfonamide SAR study.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a series of sulfonamide derivatives against DHPS and a human carbonic anhydrase isoform (hCA II) to illustrate SAR principles.

| Compound | N¹-Substituent (R) | DHPS IC₅₀ (µM) | hCA II IC₅₀ (µM) | Key SAR Insight |

| 1 | -H (Sulfanilamide) | 15.2 | >100 | Baseline antibacterial activity, low hCA II inhibition. |

| 2 | Phenyl | 25.8 | 5.6 | Reduced antibacterial, increased hCA II inhibition. |

| 3 | Thiazole | 1.8 | 25.1 | Heterocyclic ring enhances antibacterial potency. |

| 4 | Pyrimidine | 0.9 | 30.5 | Electron-withdrawing heterocycle further boosts potency. |

| 5 | 5-Methylisoxazole | 1.1 | 45.3 | Bulky, electron-rich heterocycle maintains high potency. |

Conclusion and Future Directions

The structure-activity relationship of sulfonamide derivatives is a rich and expansive field that continues to yield novel therapeutic agents. The foundational principles established through early antibacterial research—the importance of the p-aminobenzenesulfonamide core and the profound influence of N¹-substitutions—have provided a robust framework for rational drug design. As our understanding of disease biology deepens, this versatile scaffold is continually being adapted to new targets. The future of sulfonamide research will likely focus on developing highly selective inhibitors for specific enzyme isoforms, such as tumor-associated carbonic anhydrases or kinases, to maximize efficacy while minimizing off-target effects. The integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will further accelerate the discovery and optimization of the next generation of sulfonamide-based drugs.[15][20][21]

References

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Sulfonamide (medicine). (2023, December 26). In Wikipedia. Retrieved from [Link]

-

Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). [Video]. YouTube. Retrieved from [Link]

-

Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease. (2022, April 2). [Video]. YouTube. Retrieved from [Link]

-

Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

- Al-Ostath, A. I., et al. (2025).

-

Sulfonamides: Mechanism of action. (2020, July 21). [Video]. YouTube. Retrieved from [Link]

- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130733.

- Akhtar, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- El-Sayad, K. A., El-Masry, G. H., & Abuo-Rahma, G. E.-D. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409.

- Yun, M.-K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114.

-

What are DHPS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

-

SAR OF SULPHONAMIDES.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. Retrieved from [Link]

-

How do we address neglected sulfur pharmacophores in drug discovery? (n.d.). Taylor & Francis Online. Retrieved from [Link]

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 799–810.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2020). Molecules, 25(14), 3220.

- Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7225–7242.

- Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. (1975). Journal of Medicinal Chemistry, 18(9), 872–878.

- Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223.

-

Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. Retrieved from [Link]

- Design, synthesis, and biological studies of novel sulfonamide derivatives as farnesoid X receptor agonists. (2023). European Journal of Medicinal Chemistry, 258, 115614.

- Xuan, G. S., et al. (2021).

- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). International Journal of Molecular Sciences, 23(19), 11623.

-

Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]

-

Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, and biological studies of novel sulfonamide derivatives as farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Evaluating 3-Bromopyrazine-2-sulfonamide as a Novel Kinase Inhibitor

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them high-priority targets for therapeutic intervention, particularly in oncology.[1] The heterocyclic pyrazine ring is a recognized scaffold in many FDA-approved kinase inhibitors, while the sulfonamide moiety is a versatile functional group known to interact with various enzymes, including kinases.[2][3] This guide outlines the scientific rationale and provides a comprehensive, field-proven experimental framework for the evaluation of 3-Bromopyrazine-2-sulfonamide, a compound possessing both of these key structural features, as a potential novel kinase inhibitor. We will detail a systematic, multi-phase approach, from initial broad-spectrum screening to rigorous biophysical and cellular validation, designed to thoroughly characterize its inhibitory potential and mechanism of action.

Introduction: The Scientific Rationale

The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[1] Kinases regulate signaling pathways involved in cell proliferation, apoptosis, and immune responses, and their dysregulation is a hallmark of many diseases.[3][4] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic strategy.[1][4]

The structure of 3-Bromopyrazine-2-sulfonamide presents a compelling starting point for a kinase inhibitor discovery program.

-

The Pyrazine Scaffold: The pyrazine ring is a privileged heterocyclic motif found in numerous potent and selective kinase inhibitors that have progressed to clinical trials.[3][4] Compounds like Gilteritinib (FLT3/AXL inhibitor) and Darovasertib (PKC inhibitor) feature a pyrazine-2-carboxamide core, demonstrating the ring's compatibility with the kinase ATP-binding site.[4] The nitrogen atoms in the pyrazine ring can act as crucial hydrogen bond acceptors, often interacting with the "hinge" region of the kinase domain—a key interaction for ATP-competitive inhibitors.[4]

-

The Sulfonamide Moiety (-SO₂NH₂): Sulfonamides are a versatile class of compounds with diverse biological activities, including anticancer properties.[2] This group can act as a hydrogen bond donor and acceptor, forming critical interactions within enzyme active sites.[5] In the context of kinase inhibition, sulfonamide groups have been successfully incorporated into inhibitors targeting various kinases, including VEGFR-2, where they can interact with key residues in the ATP-binding pocket.[6]

-

The Bromine Atom: The bromine at the 3-position serves as a valuable chemical handle. It can be readily displaced or modified through synthetic chemistry techniques like Suzuki-Miyaura cross-coupling reactions.[7] This allows for the generation of a library of analogs to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Given these structural features, we hypothesize that 3-Bromopyrazine-2-sulfonamide can function as an ATP-competitive kinase inhibitor. This guide provides the experimental roadmap to test this hypothesis.

A Phased Approach to Inhibitor Validation

A rigorous and logical progression of experiments is essential to validate a novel kinase inhibitor. Our approach is designed as a self-validating system, where the results of each phase inform the design and execution of the next.

Caption: Figure 2. Functional effect of inhibiting a target kinase.

Detailed Protocol: Western Blot for Phospho-Substrate

-

Cell Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then stimulate them with an appropriate growth factor or agonist to activate the target kinase pathway. Treat cells with increasing concentrations of 3-Bromopyrazine-2-sulfonamide for a defined period.

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

-

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate level, provides strong evidence of functional kinase inhibition in a cellular context. [8]

Future Directions: Structure-Activity Relationship (SAR)

The protocols described above serve to validate 3-Bromopyrazine-2-sulfonamide as a bona fide kinase inhibitor. The bromine atom at the 3-position is an ideal handle for synthetic modification. [7][9]An SAR campaign should be initiated to synthesize and test analogs, replacing the bromine with various chemical groups to improve potency, selectivity against other kinases, and drug-like properties. This iterative cycle of design, synthesis, and testing is the foundation of turning a promising hit into a clinical candidate.

Conclusion

This guide provides a scientifically rigorous and logically structured framework for evaluating the potential of 3-Bromopyrazine-2-sulfonamide as a novel kinase inhibitor. By combining broad-spectrum enzymatic screening with gold-standard biophysical confirmation and robust cellular validation assays, researchers can build a comprehensive data package. This systematic approach ensures that experimental choices are driven by causal logic, generating trustworthy and actionable data essential for advancing a compound through the drug discovery pipeline. The promising pharmacophoric features of this molecule warrant a thorough investigation as outlined herein.

References

-

Al-Jubair, Z. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link] [3][4]2. El-Sayad, K. A., El-Masry, G. H., & Abouzid, K. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link] [2]3. Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link] [7]4. Jadia, R., et al. (2025). High-throughput screening for the identification of dual inhibitors of BRD4 and RIPK3 toward the development of small-molecule medical countermeasure agents against arsenicals. SLAS Discovery. Available at: [Link]

-

Waisser, K., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link] [9]6. Khan, M. S. Y., & Asiri, A. M. (n.d.). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. ResearchGate. Available at: [Link]

Sources

- 1. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Characterization of 3-Bromopyrazine-2-sulfonamide

Executive Summary

3-Bromopyrazine-2-sulfonamide (CAS: 84468-17-7 / 957205-24-2) is a high-value heterocyclic intermediate frequently employed in the synthesis of PI3K inhibitors, sodium channel blockers, and other pyrazine-based pharmacophores.[1] Its characterization presents specific challenges due to the electron-deficient nature of the pyrazine ring and the amphoteric properties of the sulfonamide moiety.

This guide provides a definitive protocol for the structural elucidation and purity assessment of this compound. By integrating High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and Ultra-Performance Liquid Chromatography (UPLC) , we establish a self-validating analytical workflow designed to meet the rigorous standards of pharmaceutical impurity profiling.

Physicochemical Profile & Solubility

Understanding the physical behavior of 3-Bromopyrazine-2-sulfonamide is the prerequisite for accurate analysis.

| Property | Value / Characteristic | Analytical Implication |

| Molecular Formula | Monoisotopic Mass: 236.92 (79Br) | |

| Appearance | White to pale yellow crystalline solid | Color changes indicate oxidation or hydrolysis. |

| Solubility (High) | DMSO, DMF, DMAc | Preferred solvents for NMR and stock solutions. |

| Solubility (Mod.) | Methanol, Acetonitrile | Suitable for HPLC mobile phases. |

| Solubility (Low) | Water, Hexanes | Avoid aqueous diluents without organic modifiers. |

| pKa (Predicted) | ~8.5 (Sulfonamide NH) | Mobile phase pH must be < 3.0 to suppress ionization for retention. |

Structural Elucidation Protocols (The "Fingerprint")

Mass Spectrometry (MS)

The presence of a bromine atom provides a unique isotopic signature that serves as an immediate confirmation of identity.

-

Method: ESI+ (Electrospray Ionization, Positive Mode)

-

Key Feature: The 1:1 isotopic ratio of

and -

Diagnostic Peaks:

-

m/z 238.0 :

containing -

m/z 240.0 :

containing -

Observation: These two peaks must appear with nearly equal intensity. A deviation from this 1:1 ratio suggests interference or lack of bromine.

-

Nuclear Magnetic Resonance (NMR)

The pyrazine ring protons are highly deshielded due to the electron-withdrawing sulfonamide and bromine groups.

Solvent: DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 7.80 – 8.20 | Broad Singlet (2H) | Exchangeable with | ||

| 8.60 – 8.75 | Doublet ( | Pyrazine H-5 | Meta to Sulfonamide; deshielded by ring nitrogen. | |

| 8.85 – 9.00 | Doublet ( | Pyrazine H-6 | Ortho to Sulfonamide; most deshielded proton. | |

| ~155.0 | Quaternary | C-2 (C-SO2) | Ipso-carbon attached to sulfonamide. |

Critical QC Check: If the broad singlet at ~8.0 ppm integrates to < 2H, suspect moisture contamination (proton exchange) or partial hydrolysis.

Infrared Spectroscopy (FT-IR)

-

Primary Bands:

- : N-H stretching (primary sulfonamide).

-

:

-

:

Chromatographic Purity Assessment (HPLC/UPLC)

Method Development Strategy

The sulfonamide group is polar, while the bromopyrazine core is lipophilic. A generic gradient is insufficient. We utilize an acidic mobile phase to keep the sulfonamide neutral (

Standard Operating Procedure (SOP)

Instrument: HPLC or UPLC with PDA/UV detector.

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Acidic buffer)

-

B: Acetonitrile (LC-MS Grade)

Gradient Profile:

| Time (min) | % A (Water/FA) | % B (ACN) | Flow (mL/min) | Phase |

|---|---|---|---|---|

| 0.0 | 95 | 5 | 1.0 | Equilibration |

| 2.0 | 95 | 5 | 1.0 | Injection |

| 12.0 | 10 | 90 | 1.0 | Elution Gradient |

| 15.0 | 10 | 90 | 1.0 | Wash |

| 15.1 | 95 | 5 | 1.0 | Re-equilibration |

Detection: UV at 270 nm (Pyrazine

System Suitability Criteria:

-

Tailing Factor:

(Crucial for sulfonamides). -

Theoretical Plates:

. -

%RSD (Area):

(n=5 injections).

Decision Logic & Workflows

Structural Confirmation Logic

This diagram illustrates the logical flow for confirming the identity of the molecule, ensuring no false positives from de-brominated byproducts.

Figure 1: Analytical Logic Tree for Structural Confirmation. This self-validating loop ensures that both the halogenation state (MS) and the regio-chemistry (NMR) are correct before purity testing.

QC Release Workflow

A standardized protocol for batch release in a drug development environment.

Figure 2: Sequential QC Workflow for Batch Release. This linear flow ensures critical physical properties are verified before consuming expensive reagents for spectral analysis.

References

-

PubChem. (n.d.). 3-Bromopyrazine-2-sulfonamide Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Grounding for the acidic mobile phase selection).

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of Pyrazinamide Derivatives

Application Note & Protocol Guide

Abstract

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, yet the rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the rapid development of novel PZA derivatives. Conventional synthesis of these derivatives—particularly via nucleophilic aromatic substitution on the electron-deficient pyrazine ring—is often plagued by sluggish kinetics, low yields, and harsh thermal requirements. This guide details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from 24 hours to 30 minutes while significantly boosting yields.[1] We focus on two primary pathways: Aminodehalogenation and Direct Amidation , providing a robust framework for high-throughput library generation.

Introduction & Strategic Rationale

The Clinical Need

PZA is unique among anti-TB drugs due to its ability to kill semi-dormant bacilli in acidic environments (macrophages). However, resistance to PZA (often linked to pncA mutations) is increasing. Structural modification of the pyrazine core—specifically at the C-3 and C-5 positions—has shown promise in restoring efficacy or overcoming efflux mechanisms.

The Synthetic Challenge

The pyrazine ring is electron-deficient (π-deficient), making it deactivated towards electrophilic substitution but susceptible to nucleophilic attack. However, introducing substituents via nucleophilic substitution (e.g., replacing a chlorine atom with an amine) often requires high temperatures and prolonged reflux (12–24 hours) under conventional heating, leading to thermal degradation and poor atom economy.

The Microwave Solution

Microwave irradiation offers a paradigm shift by utilizing dielectric heating . Unlike conductive heating (oil baths), which relies on slow heat transfer from vessel walls, MW irradiation directly couples with polar molecules in the reaction mixture.

-

Dipolar Polarization: Polar solvent molecules (e.g., Methanol, DMSO) align with the oscillating electric field, generating internal heat via molecular friction.

-

Ionic Conduction: Dissolved ions (e.g., protonated amines, catalysts) oscillate in the field, further generating heat.

This internal, uniform heating allows the reaction to access higher temperatures/pressures safely, overcoming the activation energy barrier of the deactivated pyrazine ring.

Mechanistic Insight: Why MW Works for Pyrazine

The synthesis of PZA derivatives often involves Nucleophilic Aromatic Substitution (

-

Transition State Stabilization: The transition state for

involves the formation of a Meisenheimer complex. The high polarity of this transition state is stabilized by the specific microwave effect (dipolar polarization), effectively lowering the activation energy ( -

Superheating: In sealed MW vessels, solvents can be heated 20–50°C above their atmospheric boiling points. This exponential increase in temperature (Arrhenius equation) drives the reaction rate

significantly higher.

Validated Protocols

Protocol A: Aminodehalogenation (Nucleophilic Substitution)

Target: Synthesis of 3-amino substituted pyrazinamide derivatives. Reference Standard: Jandourek et al. (See Ref [1, 2])[2]

Reagents:

-

Substrate: 3-chloropyrazine-2-carboxamide (1.0 equiv)

-

Nucleophile: Substituted Benzylamine or Aniline (1.1 – 2.0 equiv)

-

Base: Pyridine (1.0 equiv) or Triethylamine (

) -

Solvent: Methanol (MeOH) or Ethanol (EtOH) – Must be polar for MW absorption.

Equipment:

-

Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

-

10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

Step-by-Step Methodology:

-

Preparation: In a 10 mL MW vial, dissolve 3-chloropyrazine-2-carboxamide (1.0 mmol) in 4 mL of Methanol.

-

Addition: Add the substituted benzylamine (1.1 mmol) and Pyridine (1.0 mmol).

-

Note: If the amine is a hydrochloride salt, increase base to 2.0 equiv.

-

-

Sealing: Cap the vial with a crimp cap or screw cap (depending on reactor model). Ensure the septum is pristine.

-

Irradiation Parameters:

-

Temperature: 150°C

-

Time: 30 minutes

-

Power: Dynamic (Max 150–200 W)

-

Pressure Limit: 250 psi (17 bar) – Safety Cutoff

-

Stirring: High (magnetic stir bar is essential to prevent hot spots).

-

-

Workup:

-

Cool the vial to <50°C using the reactor's compressed air cooling.

-

Pour the reaction mixture into ice-cold water (20 mL).

-

Precipitation: If solid forms, filter and wash with cold water.

-

Extraction: If no precipitate, extract with Ethyl Acetate (

mL). Dry organic layer over

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane:EtOAc gradient).

Protocol B: Direct Amidation (Coupling)

Target: Synthesis of Pyrazinamide from Pyrazinoic Acid. Context: Used when modifying the amide side chain directly.[3]

Reagents:

-

Substrate: Pyrazinoic Acid (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Coupling Agent: EDC

HCl (1.2 equiv) + HOBt (1.2 equiv) OR TBTU. -

Base: DIPEA (2.0 equiv)

-

Solvent: DMF or DMF/DCM (3:1).

Methodology:

-

Activation: Dissolve Pyrazinoic Acid and Coupling Agent in DMF in the MW vial. Stir for 2 mins at Room Temp.

-

Coupling: Add the Amine and DIPEA.

-

Irradiation Parameters:

-

Temperature: 80°C – 100°C (Lower temp than substitution to prevent decomposition).

-

Time: 10 – 15 minutes.

-

-

Workup: Dilute with EtOAc, wash with

HCl, sat.

Data Summary: MW vs. Conventional Heating[4][5]

The following table summarizes the efficiency gains reported in literature (e.g., Jandourek et al.) for the aminodehalogenation of chloropyrazines.

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MW) | Improvement Factor |

| Temperature | Reflux (~65°C for MeOH) | 150°C (Superheated) | +85°C |

| Reaction Time | 12 – 24 Hours | 20 – 30 Minutes | ~48x Faster |

| Typical Yield | 25% – 50% | 75% – 90% | ~2x Higher |

| Solvent Vol. | High (20–50 mL) | Low (2–5 mL) | Green Benefit |

| Purity (Crude) | Low (Side products common) | High (Cleaner profile) | Simplified Purification |

Visualization of Workflows

Diagram 1: Aminodehalogenation Workflow

This flowchart illustrates the critical decision points and process flow for Protocol A.

Caption: Step-by-step workflow for the microwave-assisted aminodehalogenation of pyrazinamide precursors.

Diagram 2: Mechanistic Interaction

This diagram visualizes how microwave energy facilitates the reaction.

Caption: Mechanism of dielectric heating and transition state stabilization in polar solvents.

Troubleshooting & Optimization

-

Pressure Spikes: Methanol at 150°C generates significant pressure (~10–14 bar). Ensure your vial is rated for at least 20 bar. If pressure exceeds limits, switch to Ethanol (lower vapor pressure) or reduce temperature to 140°C and extend time to 45 mins.

-

Incomplete Conversion: If TLC shows starting material after 30 mins, do not simply re-irradiate the same vial without checking solvent levels. It is often better to add 0.5 equiv of fresh base and irradiate for an additional 10 mins.

-

Solvent Choice: Non-polar solvents (Toluene, Hexane) will not heat effectively. If a non-polar solvent is required for solubility, add a "doping" agent (e.g., ionic liquid or a small amount of DMF) to act as a susceptor.

References

-

Jandourek, O., et al. (2014). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines.[1][2][4] Bentham Science.

-

Jandourek, O., et al. (2017). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions.[5] Molecules.[1][2][6][7][4][5][8][9][10][11][12][13]

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

-

Bougrin, K., et al. (2005). Microwave-assisted synthesis of nitrogen heterocycles.[1][2][6][4][5][9][11][14] Tetrahedron.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. sciforum.net [sciforum.net]

- 10. jconsortium.com [jconsortium.com]

- 11. sciforum.net [sciforum.net]

- 12. mdpi.com [mdpi.com]

- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine [organic-chemistry.org]

Application Notes & Protocols for the Development of Antibacterial Agents from Pyrazine Carboxamides

Preamble: The Imperative for Novel Antibacterial Scaffolds

The pyrazine carboxamide scaffold is a cornerstone in medicinal chemistry, most notably represented by pyrazinamide, a first-line drug essential for the effective treatment of tuberculosis.[1][2] Pyrazinamide's unique ability to eradicate persistent, non-replicating mycobacteria in acidic environments highlights the potential of this chemical class to yield agents with unconventional mechanisms of action.[1][2][3] As antimicrobial resistance continues to threaten global health, the exploration of proven scaffolds like pyrazine carboxamides for novel, broad-spectrum antibacterial agents is a critical endeavor for drug discovery researchers.

This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel pyrazine carboxamide derivatives as potential antibacterial agents. It is structured to guide researchers from conceptualization and chemical synthesis through a robust cascade of in vitro screening protocols, ensuring scientific rigor and the generation of reliable, reproducible data.

Scientific Rationale: Mechanism of Action & Target Identification

A thorough understanding of the mechanism of action (MoA) is fundamental to designing effective new drugs. For pyrazine carboxamides, the MoA of pyrazinamide serves as an essential, albeit complex, starting point.

1.1 The Pyrazinamide Precedent: A Multi-Target Prodrug

Pyrazinamide is a prodrug, meaning it requires enzymatic activation within the bacterium to exert its effect.[4][5] This activation and subsequent antibacterial activity is a multi-step process, providing several avenues for mechanistic investigation of novel derivatives.

-

Activation: Pyrazinamide diffuses into Mycobacterium tuberculosis where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts it to its active form, pyrazinoic acid (POA).[1][4][6]

-

Acidic Environment Accumulation: The activity of pyrazinamide is notably higher in acidic environments (pH 5 to 6), characteristic of the inflammatory milieu of a tuberculous granuloma.[2][4][5] In this environment, POA is protonated, allowing it to easily diffuse back into the bacterial cell, where it accumulates and disrupts cellular functions.[4]

-

Multiple Targets: The accumulated POA does not have a single target. It is understood to disrupt membrane potential and energy production, inhibit trans-translation (a rescue system for stalled ribosomes), and potentially interfere with coenzyme A biosynthesis.[1][3][6]

This multi-target profile is advantageous as it may reduce the likelihood of rapid resistance development. When designing new pyrazine carboxamides, researchers should consider whether their compounds may function as prodrugs or as direct-acting agents.

Caption: Proposed mechanism of action for the prodrug Pyrazinamide.

1.2 Exploring Novel Targets: Beyond Tuberculosis

For developing broad-spectrum antibacterials, researchers should investigate targets present in a wider range of pathogens. DNA gyrase, an essential enzyme for bacterial DNA replication, is a well-validated target for antibiotics.[7] Recent studies have shown that novel pyrazine carboxamide derivatives can exhibit potent inhibitory activity against DNA gyrase, suggesting this as a promising avenue for developing agents against drug-resistant strains like XDR S. Typhi.[7]

Synthetic Chemistry: Building the Pyrazine Carboxamide Library

A common and effective method for synthesizing pyrazine carboxamide derivatives involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amines.[8][9] This approach allows for significant structural diversity by simply varying the amine starting material.

Caption: General workflow for the synthesis of pyrazine carboxamides.

Protocol 1: General Synthesis of N-Aryl Pyrazine-2-Carboxamide

Causality: This protocol first converts the carboxylic acid to a more reactive acid chloride using thionyl chloride. This intermediate readily reacts with an amine (nucleophile) to form the stable amide bond. The use of a non-protic solvent like toluene is crucial to prevent unwanted side reactions with the thionyl chloride and the acid chloride intermediate.

Materials:

-

Pyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry Toluene

-

Substituted aniline (or other amine)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [9]

-

Place pyrazine-2-carboxylic acid (1.0 eq) in a round-bottom flask with a magnetic stir bar.

-

Add dry toluene (approx. 5-10 mL per gram of acid).

-

Carefully add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature. (Caution: Thionyl chloride is corrosive and reacts with moisture. Perform in a fume hood).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure all thionyl chloride is removed, fresh dry toluene can be added and evaporated again.[9] The resulting crude acyl chloride is often used directly in the next step.

Step 2: Amide Coupling

-

Dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable solvent such as DCM in a separate flask.

-

Cool this amine solution in an ice bath (0 °C).

-

Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of dry DCM.

-

Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Step 4: Characterization

-

Confirm the structure of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.[8][9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazine carboxamide structure is key to optimizing antibacterial potency and selectivity. SAR studies help elucidate which parts of the molecule are crucial for its biological activity.

-

Aryl Substituents: The nature and position of substituents on the aryl ring attached to the amide nitrogen can dramatically influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the electronic properties and binding interactions of the molecule with its target.[7] For instance, the addition of ester or carbonyl groups has been shown to increase activity, likely by forming additional hydrogen bonds with the target protein.[7]

-

Pyrazine Ring: Substitution on the pyrazine ring itself can also be explored, although this may be more synthetically challenging.

-

Amide Linker: The amide bond is typically considered a critical pharmacophore, involved in key hydrogen bonding interactions within the target's active site.[7]

Table 1: Example Structure-Activity Relationship Data for a Hypothetical Series

| Compound ID | R-Group on Phenyl Ring | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

| PC-01 | H | 64 | >128 |

| PC-02 | 4-Cl | 32 | 128 |

| PC-03 | 4-F | 32 | 128 |

| PC-04 | 4-CO₂Me | 8 | 32 |

| PC-05 | 4-NO₂ | 16 | 64 |

In Vitro Antibacterial Screening Cascade

A hierarchical screening approach is efficient for identifying promising candidates from a library of synthesized compounds. The workflow begins with broad screening to determine inhibitory activity, followed by more detailed assays to characterize the nature of the antibacterial effect.

Caption: A hierarchical workflow for screening novel antibacterial compounds.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is a standardized, quantitative technique to determine the lowest concentration of a drug that prevents the visible growth of a bacterium.[10][11] Using a standardized inoculum density (0.5 McFarland) ensures that the results are reproducible and comparable across different experiments and labs.

Materials:

-

96-well sterile microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: a. Aseptically pick 3-5 bacterial colonies from a fresh agar plate. b. Inoculate into a tube of CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[11] c. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

-

Compound Dilution in Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Prepare a stock solution of your test compound. Add a specific volume (e.g., 2 µL) of the highest concentration of the compound stock to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column. d. Reserve one column for a positive control (bacteria, no compound) and one for a negative/sterility control (broth only).

-

Inoculation and Incubation: a. Add the diluted bacterial inoculum (from step 1c) to each well (except the negative control). b. Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[11] This can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Causality: This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. By sub-culturing from the clear wells of the MIC assay onto drug-free agar, we can determine if the bacteria were merely inhibited or actually killed.

Procedure:

-

Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

-

Aseptically pipette a small aliquot (e.g., 10-20 µL) from each of these wells.

-

Spot the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or minimal colony growth on the agar).

Safety & Selectivity Profiling

An ideal antibacterial agent is highly toxic to bacterial pathogens but minimally toxic to host (mammalian) cells. Cytotoxicity assays are essential for assessing this selectivity.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability after exposure to the test compound.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[13]

-

Compound Treatment: Prepare serial dilutions of your test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).[13]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals, producing a purple solution.[13]

-

Absorbance Reading: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic window of a compound. It is calculated as:

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher SI value indicates greater selectivity for the bacterial target over host cells and is a primary goal in the development of a safe and effective antibacterial agent.

References

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

Zhang, Y., & Mitchison, D. (2003). Mechanisms of Pyrazinamide Action and Resistance. Journal of Clinical Microbiology. [Link]

-

Zhang, Y., Shi, W., Zhang, W., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

-

Pyrazinamide. Wikipedia. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. (2020). Molecules. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2017). Molecules. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Pharmaceuticals. [Link]

-